molecular formula C14H13NO2 B2473423 3-hydroxy-N-(4-methylphenyl)benzamide CAS No. 197141-59-6

3-hydroxy-N-(4-methylphenyl)benzamide

Cat. No.: B2473423
CAS No.: 197141-59-6
M. Wt: 227.263
InChI Key: PTWBIHKNVHUCSO-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative characterized by the presence of a hydroxy group at the third position and a 4-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N-(4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(4-methylphenyl)benzamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N-(4-methylphenyl)benzamide is unique due to the specific positioning of the hydroxy and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research .

Properties

IUPAC Name

3-hydroxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(16)9-11/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWBIHKNVHUCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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